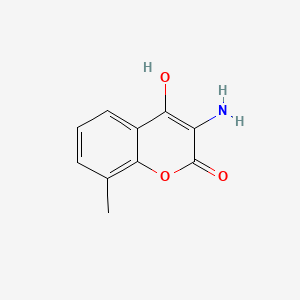

![molecular formula C14H17N3O B2879697 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097896-25-6](/img/structure/B2879697.png)

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The tert-butyl group is a bulky alkyl group, and the pyridin-2-ylmethyl group suggests the presence of a pyridine ring, another type of aromatic ring with a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached tert-butyl and pyridin-2-ylmethyl groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

As a pyridazinone derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl group. The presence of the tert-butyl and pyridin-2-ylmethyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the tert-butyl and pyridin-2-ylmethyl groups could influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Water Oxidation Catalysis

A study by Zong and Thummel (2005) describes the synthesis of a new family of Ru complexes that show promising activity in water oxidation catalysis. These complexes exhibit significant oxygen evolution in aqueous solutions, a crucial reaction for sustainable energy conversion processes. The synthesis involves the reaction of specific ligands with Ru compounds, demonstrating the importance of the structural design in achieving high catalytic efficiency for oxygen evolution.

Synthetic Methodologies

Rossi et al. (2007) explored divergent and solvent-dependent reactions of a compound structurally related to 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one with enamines. Their work highlights the influence of solvent choice and temperature on the synthesis of various heterocyclic compounds, including pyridazines and pyrrolidin-1-yl derivatives. This research provides valuable insights into the mechanistic pathways and synthetic versatility of these compounds.

Green Chemistry Applications

A metal-free catalytic system utilizing iodine–pyridine–tert-butylhydroperoxide was developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, as reported in a study focusing on green chemistry principles. This catalytic system showcases an environmentally friendly approach to achieving high yields of ketones and nitriles, emphasizing the potential of using tert-butyl-substituted pyridines in sustainable chemical processes.

Mechanistic and Structural Studies

Nordin et al. (2016) conducted a study on the unexpected cleavage of the C–S bond during the hydrazination of a compound related to 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one. Their research offers a deep dive into the reaction mechanisms through kinetic and computational studies, providing a better understanding of the reactivity and potential applications of such compounds in synthetic chemistry.

Ligand Design for Receptor Targeting

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of heterocyclic compounds in designing receptor-specific ligands. Their work emphasizes the importance of structural modifications in enhancing ligand efficacy and highlights the therapeutic potential of pyridine and pyridazinone derivatives in drug discovery.

- A new family of Ru complexes for water oxidation (Zong & Thummel, 2005)

- Divergent and solvent dependent reactions (Rossi et al., 2007)

- A metal-free catalytic system for the oxidation (Green Chemistry, 2009)

- Unexpected cleavage of C–S bond in the hydrazination (Nordin et al., 2016)

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands (Altenbach et al., 2008)

Safety And Hazards

Zukünftige Richtungen

The study of pyridazinone derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research on “6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” could explore its synthesis, properties, and potential biological activities .

Eigenschaften

IUPAC Name |

6-tert-butyl-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-14(2,3)12-7-8-13(18)17(16-12)10-11-6-4-5-9-15-11/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEHDDUFYVOCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

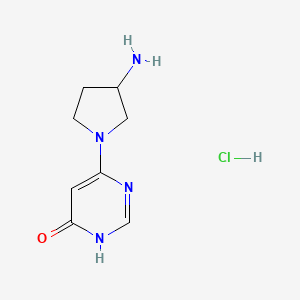

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

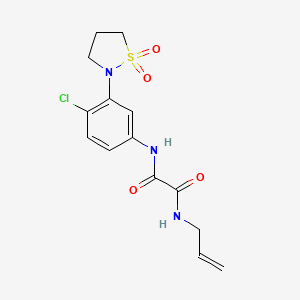

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)

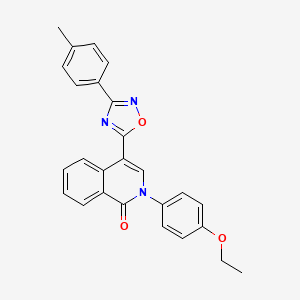

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)

![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)

![2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2879629.png)

![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)

![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)